molecular formula C20H18F3N5O3 B2386552 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396781-84-2

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2386552
CAS No.: 1396781-84-2
M. Wt: 433.391
InChI Key: IFSPJXJZPCBVFU-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that features a combination of isoquinoline and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through the cycloaddition of an azide with a nitrile compound.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and tetrazole moieties through a suitable linker, often using a carbonyl-containing reagent like acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with neurotransmitter receptors, while the tetrazole ring could participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the tetrazole moiety.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but lack the isoquinoline structure.

Uniqueness

The combination of isoquinoline and tetrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone provides a unique structural framework that can exhibit distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3/c1-30-16-9-12-7-8-27(11-13(12)10-17(16)31-2)19(29)18-24-26-28(25-18)15-5-3-14(4-6-15)20(21,22)23/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSPJXJZPCBVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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